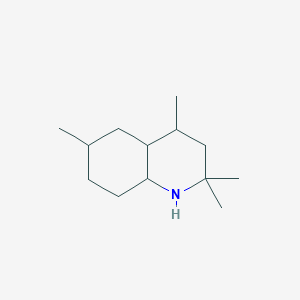

2,2,4,6-Tetramethyldecahydroquinoline

Descripción

Propiedades

Número CAS |

65811-12-3 |

|---|---|

Fórmula molecular |

C13H25N |

Peso molecular |

195.34 g/mol |

Nombre IUPAC |

2,2,4,6-tetramethyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline |

InChI |

InChI=1S/C13H25N/c1-9-5-6-12-11(7-9)10(2)8-13(3,4)14-12/h9-12,14H,5-8H2,1-4H3 |

Clave InChI |

LPIDOVJMOKPKBN-UHFFFAOYSA-N |

SMILES canónico |

CC1CCC2C(C1)C(CC(N2)(C)C)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional diversity of tetrahydroquinoline and tetrahydroisoquinoline derivatives allows for nuanced comparisons. Below is a detailed analysis of key analogues:

Table 1: Comparative Analysis of Selected Tetrahydroquinoline/Isoquinoline Derivatives

Key Comparative Insights:

Substituent Effects on Photoreactivity: The 2,2,4,6-tetramethyl substitution in dihydroquinoline significantly enhances photostability compared to simpler analogues like unsubstituted tetrahydroisoquinoline. Solvent interactions (e.g., methanol vs. water) further modulate reactivity, producing distinct photoproducts . In contrast, 1,2,3,4-tetrahydroisoquinoline derivatives lack methyl groups at critical positions, making them less photostable but more versatile in medicinal chemistry .

For example, 2-methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline shows notable analgesic activity , while hybrid molecules combine anti-inflammatory (ibuprofen) and tetrahydroquinoline properties . Methyl groups at positions 2 and 4 (as in 2,2,4-trimethyl derivatives) improve metabolic stability, a critical factor in drug design .

Synthetic Flexibility: Cyclization reactions with carboximidamides or guanidines enable the synthesis of complex hybrids, such as 7-pyrimidinyl-tetramethyltetrahydroquinolines, which are inaccessible via traditional methods . Unsubstituted tetrahydroisoquinolines serve as scaffolds for functionalization, allowing diverse modifications for targeted biological effects .

Research Findings and Implications

- Photochemical Applications: The solvent-dependent photolysis of 2,2,4,6-tetramethyl-1,2-dihydroquinoline underscores its utility in studying reaction mechanisms in polar environments, with implications for designing light-stable pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.